molecular formula C23H30N4O3S B4495223 3-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE

3-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4495223
M. Wt: 442.6 g/mol
InChI Key: ORIGRZQLWYFNGW-UHFFFAOYSA-N
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Description

3-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like sodium hydroxide or sulfuric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and thereby modulating various biological pathways . For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness provides it with potential advantages in terms of selectivity and efficacy in therapeutic applications .

Properties

IUPAC Name

3-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-18-16-21(9-10-22(18)27-11-3-4-23(27)28)31(29,30)24-17-19-5-7-20(8-6-19)26-14-12-25(2)13-15-26/h5-10,16,24H,3-4,11-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIGRZQLWYFNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
3-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
3-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
3-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
3-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
3-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE

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